1-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine
Description
1-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound featuring a 1,2,3-triazole core linked via an ethyl spacer to a 2-methylimidazole moiety. This structural motif is common in medicinal chemistry due to the triazole’s stability and imidazole’s role in coordinating metal ions or participating in π-π stacking interactions.
Properties
Molecular Formula |
C8H12N6 |
|---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
1-[2-(2-methylimidazol-1-yl)ethyl]triazol-4-amine |
InChI |
InChI=1S/C8H12N6/c1-7-10-2-3-13(7)4-5-14-6-8(9)11-12-14/h2-3,6H,4-5,9H2,1H3 |
InChI Key |
XDLKHMYFEGGJJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CCN2C=C(N=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine typically involves the formation of the imidazole and triazole rings followed by their coupling. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) to facilitate the cyclization and coupling processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Reaction conditions often involve controlled temperatures, specific solvents (e.g., DMSO, methanol), and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can introduce alkyl or aryl groups at specific positions on the imidazole or triazole rings .
Scientific Research Applications
1-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications:
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound exhibits potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: It is utilized in the development of functional materials, such as catalysts and sensors, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 1-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activities by binding to their active sites or modulate receptor functions by interacting with their binding domains. These interactions can lead to various biological effects, including the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on variations in the heterocyclic core, substituents, and linker groups. Below is a comparative analysis supported by evidence:
Structural Analogs with Modified Triazole/Imidazole Substituents
Compounds with Extended Aromatic Systems
- {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine: Incorporates benzoimidazole and trifluoromethyl groups. Applications: Anticancer or antiviral agents (e.g., targeting topoisomerases) .
- 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c): Benzodiazole-thiazole-triazole hybrid. Bromine substitution may improve halogen bonding with protein targets. Demonstrated in silico docking with glycosidase enzymes (e.g., α-glucosidase) .
Simplified Imidazole Derivatives
- 2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine :
Physicochemical and Pharmacokinetic Comparison
Biological Activity
1-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
The compound has the following chemical characteristics:
- Molecular Formula : C₈H₁₂N₆
- Molecular Weight : 192.22 g/mol
- CAS Number : 1600405-03-5
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The triazole moiety is known for its ability to form hydrogen bonds with enzymes and receptors, which can influence various biochemical pathways. Specifically, the compound may act as an inhibitor of certain enzymes involved in metabolic processes, potentially impacting glucose metabolism and providing benefits in conditions such as diabetes.
Antidiabetic Properties
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant inhibitory activity against α-glucosidase, an enzyme crucial in carbohydrate digestion. For instance, compounds structurally similar to 1-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine have shown IC₅₀ values ranging from 50 to 268 µM against Saccharomyces cerevisiae α-glucosidase . This suggests that our compound may also possess similar antidiabetic properties.
Antimicrobial Activity
Triazole derivatives are well-known for their antimicrobial properties. The structural features of 1-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine may enhance its efficacy against various pathogens. In vitro studies have indicated that triazole compounds can disrupt fungal cell membranes and inhibit growth .
Cytotoxic Effects
The cytotoxicity of this compound has been evaluated using various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells by affecting cell cycle progression. For example, compounds with similar structures have been reported to increase the percentage of cells in the subG0/G1 phase, indicating a potential for inducing cell death .
Study 1: Inhibition of α-glucosidase
A study focused on the synthesis and evaluation of various imidazole and triazole derivatives demonstrated that certain compounds exhibited strong inhibition of α-glucosidase. The structure–activity relationship (SAR) analysis indicated that modifications at specific positions significantly enhanced inhibitory potency .
| Compound | IC₅₀ (µM) | Structural Features |
|---|---|---|
| Compound A | 50 ± 0.12 | Amide functionality |
| Compound B | 268 ± 0.09 | Triazole ring |
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of triazole derivatives against a range of bacterial strains. The results indicated that compounds similar to our target showed promising results against Gram-positive bacteria, suggesting a potential application in treating infections .
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